Fmoc-thr(bzl)-cl

Description

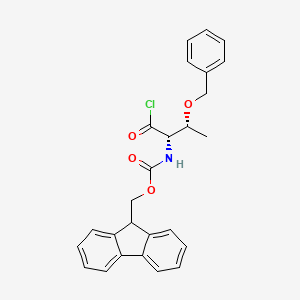

Structure

3D Structure

Properties

Molecular Formula |

C26H24ClNO4 |

|---|---|

Molecular Weight |

449.9 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1-chloro-1-oxo-3-phenylmethoxybutan-2-yl]carbamate |

InChI |

InChI=1S/C26H24ClNO4/c1-17(31-15-18-9-3-2-4-10-18)24(25(27)29)28-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)/t17-,24+/m1/s1 |

InChI Key |

QAAAAHRTCFYHIE-OSPHWJPCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Applications in Peptide Synthesis Research

Fundamental Principles of Fmoc-Based Peptide Assembly

The synthesis of peptides is a methodical process of sequentially linking amino acids to form a polypeptide chain. creative-peptides.com This process requires a strategic approach to protect and deprotect reactive functional groups to ensure the correct sequence is assembled. altabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method in SPPS due to its mild reaction conditions. lifetein.comnih.gov

The core of SPPS involves anchoring the first amino acid to an insoluble polymer resin and then systematically adding subsequent amino acids. bachem.com Each cycle of amino acid addition consists of two key steps: the removal of the temporary protecting group from the N-terminal α-amino group of the growing peptide chain, and the coupling of the next amino acid, whose carboxyl group has been activated. lifetein.com Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. oup.com

A critical concept in complex chemical synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups on the molecule. bham.ac.uk In peptide synthesis, this allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact. biosynth.com

The most prevalent orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) system. nih.gov Here, the base-labile Fmoc group serves as the temporary N-terminal protectant, while acid-labile groups like tert-butyl are used for semi-permanent side-chain protection. biosynth.comresearchgate.net

Another well-established strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) system. peptide.com In this approach, the acid-labile Boc group protects the N-terminus, and benzyl-based groups protect the side chains. peptide.com While both are removed by acid, their lability differs; Boc is removed by moderate acids like trifluoroacetic acid (TFA), whereas benzyl (B1604629) groups require strong acids such as hydrofluoric acid (HF) for cleavage. nih.govpeptide.com This difference in acid lability allows for a degree of selective removal, though it is not a truly orthogonal system. biosynth.com The Fmoc/Bzl system represents a hybrid approach, combining the base-labile Fmoc group for N-terminal protection with the acid-stable, yet hydrogenolysis-labile, benzyl groups for side-chain protection.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is central to one of the major strategies in solid-phase peptide synthesis. wikipedia.org It is introduced to the α-amino group of an amino acid, forming a stable carbamate linkage that prevents the amine from participating in unwanted reactions during the coupling of the subsequent amino acid. altabioscience.comtotal-synthesis.com

A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the use of acid-labile protecting groups for the amino acid side chains. chempep.com The removal of the Fmoc group, termed deprotection, is typically achieved by treatment with a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com This deprotection occurs via a β-elimination mechanism, which is a mild and efficient process. luxembourg-bio.com The progress of Fmoc removal can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct that is released. altabioscience.comwikipedia.org

The side chain of the amino acid threonine contains a hydroxyl group that is reactive and must be protected during peptide synthesis to prevent side reactions, such as esterification. creative-peptides.com The benzyl (Bzl) group is a commonly used protecting group for this hydroxyl function. peptide.com It forms a benzyl ether with the threonine side chain, which is stable under the basic conditions used for Fmoc group removal and the acidic conditions used for Boc group removal. creative-peptides.com

The benzyl group is considered a "permanent" or semi-permanent protecting group as it remains on the side chain throughout the peptide chain assembly. creative-peptides.com Its removal is typically achieved at the final stage of synthesis, concurrently with the cleavage of the peptide from the resin, using strong acids like hydrofluoric acid (HF) or through catalytic hydrogenolysis. nih.gov While tert-butyl ethers are more common in standard Fmoc chemistry for protecting serine and threonine, benzyl ethers are particularly useful in the Boc strategy and can also be employed in Fmoc-based synthesis, especially when specific chemical properties are desired for the final peptide or during its assembly. peptide.com

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-O-benzyl-L-threonyl chloride

The use of Fmoc-amino acid chlorides, such as Fmoc-O-benzyl-L-threonyl chloride, represents a more reactive approach to peptide bond formation compared to standard coupling reagents. chempep.comacs.org These activated amino acid derivatives can lead to faster and more efficient coupling reactions, particularly in cases of sterically hindered amino acids or "difficult" sequences that are prone to aggregation. nih.gov

The synthesis of Fmoc-amino acid chlorides can be achieved by treating the corresponding Fmoc-amino acid with reagents like thionyl chloride or oxalyl chloride. chempep.com However, the acid-labile nature of some side-chain protecting groups can be a limitation. chempep.com More recently, methods for the in situ generation of Fmoc-amino acid chlorides using reagents like bis(trichloromethyl) carbonate have been developed to circumvent these issues. researchgate.net

Peptide coupling is the formation of an amide bond between the carboxyl group of an incoming amino acid and the N-terminal amino group of the growing peptide chain. For this reaction to occur efficiently, the carboxyl group must be activated. luxembourg-bio.com A variety of coupling reagents have been developed to facilitate this activation, often involving the formation of an active ester or an acylphosphonium or acyluronium intermediate. chempep.com

Fmoc-amino acid chlorides are highly reactive acylating agents that can directly react with the free amine of the peptide chain. nih.govresearchgate.net This high reactivity can be advantageous in driving difficult coupling reactions to completion. nih.gov However, it also increases the risk of side reactions, such as racemization, if not properly controlled.

To mitigate the risks associated with the high reactivity of Fmoc-amino acid chlorides, additives can be employed. One such method involves the use of the potassium salt of 1-hydroxybenzotriazole (B26582) (KOBt). nih.gov 1-Hydroxybenzotriazole (HOBt) itself is a common additive in peptide synthesis used to suppress racemization and improve coupling efficiency by forming HOBt-active esters. wikipedia.org

In the context of Fmoc-amino acid chlorides, KOBt can mediate the acylation reaction. nih.gov This process is fast, and importantly, it has been shown to be free from racemization. nih.gov A significant advantage of this method is that it does not require the use of an additional organic or inorganic base, which simplifies the reaction conditions and work-up. nih.gov This technique has been successfully applied to the synthesis of peptide fragments in solution phase and demonstrates the potential for cleaner and more efficient peptide couplings. nih.gov

Mechanistic Studies of Peptide Coupling Reactions

Optimization of Coupling Conditions with Uronium and Phosphonium Reagents

The efficient formation of the peptide bond is paramount in SPPS. Uronium and phosphonium salt-based coupling reagents are widely employed to activate the carboxylic acid group of the incoming Fmoc-amino acid, facilitating its reaction with the free amine of the resin-bound peptide. The choice of coupling reagent and the optimization of reaction conditions are critical for achieving high coupling efficiencies, minimizing side reactions, and ensuring the synthesis of high-purity peptides, especially when incorporating sterically hindered residues like Fmoc-Thr(Bzl)-OH.

Uronium reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are among the most effective activators. peptide.comiris-biotech.de HATU, in particular, is often preferred for its rapid reaction rates and lower propensity for epimerization. peptide.com The general mechanism involves the formation of a highly reactive OBt or OAt ester of the Fmoc-amino acid, which then readily acylates the N-terminal amine of the peptide chain.

Research has shown that the efficiency of these reagents can be influenced by factors such as the solvent, the base used for activation (typically N,N-diisopropylethylamine - DIPEA), and the reaction temperature. For challenging couplings, a combination of a potent coupling reagent and optimized conditions is often necessary to drive the reaction to completion.

| Coupling Reagent | Full Name | Advantages | Typical Conditions |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, widely used | 2.0 eq. amino acid, 2.0 eq. HBTU, 4.0 eq. DIPEA in DMF peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Faster than HBTU, less epimerization peptide.com | 2.0 eq. amino acid, 2.0 eq. HATU, 4.0 eq. DIPEA in DMF peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective, non-toxic byproducts compared to BOP bachem.com | 1.1 eq. amino acid, 1.1 eq. PyBOP, 2.2 eq. DIPEA in DMF peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for hindered couplings iris-biotech.de | Similar to PyBOP, often with HOAt as an additive |

Microwave-Assisted Coupling for Challenging Sequences

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful tool for accelerating the synthesis of peptides, particularly those with "difficult sequences" prone to aggregation. nih.govluxembourg-bio.com Microwave energy can significantly enhance the rates of both the coupling and deprotection steps, leading to shorter cycle times and improved purity of the final product. creative-peptides.com

For sequences containing Fmoc-Thr(Bzl)-OH, which can contribute to steric hindrance and potentially slow coupling kinetics, microwave irradiation can be particularly beneficial. The rapid and uniform heating provided by microwaves can help to disrupt on-resin aggregation, making the reactive sites more accessible and facilitating complete acylation. nih.gov Studies have shown that microwave heating can be effective in overcoming aggregation in difficult sequences, although careful optimization of temperature and irradiation time is necessary to avoid side reactions. For instance, a typical microwave-assisted coupling cycle might involve irradiating the reaction vessel at a set temperature (e.g., 75-86°C) for a short period (e.g., 5-10 minutes). amazonaws.com Similarly, the Fmoc deprotection step can be accelerated, with reaction times being reduced significantly compared to conventional room temperature methods. amazonaws.com

Deprotection Strategies and Kinetic Investigations

The removal of the Nα-Fmoc protecting group is a critical and repeated step in SPPS. The efficiency and cleanliness of this deprotection reaction directly impact the yield and purity of the final peptide.

Piperidine-Based Fmoc Cleavage and Byproduct Management

The standard method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by piperidine. luxembourg-bio.com This generates a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by a second molecule of piperidine to form a stable adduct. nih.gov

The kinetics of this reaction are generally fast, with complete deprotection often achieved within minutes, especially with piperidine concentrations of 20% (v/v) in DMF. luxembourg-bio.comresearchgate.net However, incomplete deprotection can lead to deletion sequences in the final peptide. Therefore, a two-step deprotection protocol is often employed to ensure complete removal of the Fmoc group.

A primary concern with piperidine-based deprotection is the management of byproducts. The dibenzofulvene-piperidine adduct must be thoroughly washed from the resin to prevent its interference in subsequent steps. Additionally, prolonged exposure to the basic conditions of piperidine can lead to side reactions such as aspartimide formation, particularly in sequences containing aspartic acid. iris-biotech.de Another potential side reaction, though more common with C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine. iris-biotech.de

Alternative Base-Mediated Deprotection Methods (e.g., DBU)

To overcome some of the limitations of piperidine, alternative bases for Fmoc deprotection have been investigated. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that can remove the Fmoc group much more rapidly than piperidine. peptide.com This can be advantageous in cases where deprotection is slow or incomplete with piperidine.

However, because DBU is non-nucleophilic, it cannot scavenge the dibenzofulvene byproduct. researchgate.net Therefore, a nucleophilic scavenger, often a small amount of piperidine or another amine, is typically added to the DBU deprotection solution to trap the DBF. peptide.com The use of DBU has been shown to reduce epimerization in certain sensitive amino acids. nih.gov Furthermore, in some instances, DBU-based deprotection cocktails have been found to suppress diketopiperazine formation. nih.gov

| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Effective, well-established | Can cause side reactions (e.g., aspartimide formation) iris-biotech.de |

| DBU | 2% in DMF/NMP | Faster than piperidine, can reduce epimerization peptide.comnih.gov | Non-nucleophilic, requires a scavenger for DBF peptide.comresearchgate.net |

Addressing Synthetic Challenges and Side Reactions in SPPS

The synthesis of long or complex peptides is often plagued by various side reactions that can significantly reduce the yield and purity of the target peptide. Understanding and mitigating these side reactions is a key aspect of modern peptide synthesis.

Mitigation of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction that can occur during the synthesis of dipeptides, leading to chain termination and cleavage from the resin. iris-biotech.de This intramolecular cyclization reaction is particularly prevalent after the deprotection of the second amino acid in the sequence. nih.gov The free N-terminal amine attacks the ester linkage anchoring the dipeptide to the resin, releasing the cyclic dipeptide.

Sequences containing proline at the C-terminus are especially prone to DKP formation. iris-biotech.de However, this side reaction can occur with other amino acid combinations as well. Several strategies have been developed to mitigate DKP formation:

Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the vulnerable stage where DKP formation is most likely to occur. nih.gov

Modification of Deprotection Conditions: Using milder deprotection conditions, such as lower concentrations of piperidine or alternative bases like a DBU/piperazine cocktail, can reduce the propensity for DKP formation. nih.govnih.gov For example, a study demonstrated a significant reduction in DKP formation when using a 2% DBU/5% piperazine solution in NMP compared to the standard 20% piperidine in DMF. nih.gov

In Situ Acylation: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine before it has the opportunity to cyclize.

By carefully selecting coupling reagents, optimizing reaction conditions, and employing strategies to minimize side reactions, the successful synthesis of complex peptides containing Fmoc-Thr(Bzl)-OH can be achieved with high fidelity.

Prevention of Aspartimide Formation and Related Epimerization

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly at Asp-Xxx sequences where Xxx is a small amino acid like Gly or Ser. researchgate.net This intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen leads to a mixture of byproducts, including α- and β-aspartyl peptides and their respective D-isomers, which are often difficult to separate from the target peptide.

While Fmoc-Thr(Bzl)-Cl is not directly involved in the mechanism of aspartimide formation, its use in a peptide sequence must be considered within a broader strategy to mitigate this side reaction. The prevention of aspartimide formation often relies on tactics that modify the peptide backbone's conformational flexibility or protect the susceptible amide nitrogen.

One effective, albeit indirect, strategy involves the use of threonine analogues. When an aspartic acid residue is followed by a serine or threonine, the sequence is susceptible to aspartimide formation. In such cases, chemists can employ a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, in place of sequentially coupling Fmoc-Asp(OtBu)-OH and a standard Fmoc-threonine derivative. peptide.comresearchgate.net The pseudoproline's rigid oxazolidine ring introduces a "kink" that disrupts the conformation required for the intramolecular cyclization, thereby suppressing aspartimide formation. peptide.com Therefore, the decision to use a standard building block like this compound versus a threonine-derived pseudoproline is a critical strategic choice when an Asp-Thr sequence is present.

Key Strategies to Mitigate Aspartimide Formation:

| Strategy | Mechanism | Example |

| Modified Deprotection | Reducing the basicity or duration of piperidine exposure during Fmoc removal. | Using DBU or dipropylamine in place of piperidine. researchgate.net |

| Sterically Hindered Asp Protecting Groups | Bulky side-chain esters on the Asp residue physically block the cyclization reaction. | Use of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(O-trialkylmethyl)-OH instead of Fmoc-Asp(OtBu)-OH. researchgate.net |

| Backbone Protection | Modifying the amide nitrogen C-terminal to the Asp residue to prevent it from acting as a nucleophile. | Incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) group. |

| Use of Pseudoprolines | Altering the peptide backbone conformation to disfavor the cyclization geometry. researchgate.net | Using Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH at susceptible sequences. researchgate.net |

Aggregation Disruption through Threonine Analogues (e.g., Pseudoprolines)

During SPPS, growing peptide chains can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can render the N-terminus inaccessible, resulting in incomplete coupling reactions and dramatically reduced yields of the desired full-length peptide. Sequences rich in hydrophobic residues or those containing Ser and Thr are particularly prone to aggregation.

This compound is the standard reagent for incorporating threonine, but in "difficult" or aggregation-prone sequences, its use can be problematic. The strategic alternative is the incorporation of a threonine-derived pseudoproline. chempep.commerckmillipore.com Pseudoprolines are dipeptides where a serine or threonine residue is cyclized with the preceding amino acid's backbone nitrogen to form an oxazolidine ring. peptide.comchempep.com

This oxazolidine structure serves two primary purposes:

Structure Disruption : It mimics the kink-inducing properties of proline, favoring a cis-amide bond that disrupts the interchain hydrogen bonding responsible for β-sheet formation and aggregation. merckmillipore.comthieme-connect.de

Enhanced Solvation : By breaking up aggregates, the peptide chain remains better solvated, improving reaction kinetics for both coupling and deprotection steps. merckmillipore.com

These pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,MePro)-OH, are used in place of two separate amino acid couplings. The oxazolidine ring is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native threonine residue. peptide.com The use of these threonine analogues has proven essential for the successful synthesis of long or intractable peptides, where standard coupling of this compound would likely fail. merckmillipore.com

Comparison of Standard Threonine vs. Pseudoproline Incorporation:

| Feature | Standard Approach (using Fmoc-Thr(Bzl)-OH) | Analogue Approach (using Fmoc-Xaa-Thr(ψMe,MePro)-OH) |

| Building Block | Single protected amino acid | Protected dipeptide |

| Peptide Conformation | Flexible, can lead to β-sheet formation | "Kinked" conformation, disrupts secondary structures peptide.com |

| Application | Routine sequences, non-aggregating peptides | "Difficult" sequences, long peptides, hydrophobic regions merckmillipore.com |

| Effect on Yield | Can be low in aggregating sequences due to incomplete coupling | Significantly improves yield and purity by preventing aggregation peptide.commerckmillipore.com |

| Final Product | Native threonine residue | Native threonine residue (after TFA cleavage) peptide.com |

Solution-Phase Peptide Synthesis Methodologies Utilizing Fmoc-O-benzyl-L-threonyl chloride

While solid-phase synthesis dominates peptide production, solution-phase peptide synthesis (SPPS) remains a powerful strategy, particularly for the large-scale production of peptides and for convergent strategies involving the coupling of protected peptide fragments. In this context, highly activated amino acid derivatives are often required to ensure efficient coupling, and Fmoc-O-benzyl-L-threonyl chloride (this compound) is one such reagent.

Development of Efficient Solution-Phase Coupling Protocols

In solution-phase synthesis, the choice of coupling reagent and reaction conditions is critical to maximize yield and minimize side reactions, especially racemization. Fmoc-amino acid chlorides, like this compound, are among the most reactive acylating species available for peptide bond formation. Their high reactivity makes them particularly useful for coupling sterically hindered amino acids or for driving difficult couplings to completion where standard carbodiimide or phosphonium/aminium salt activators may be sluggish.

However, this high reactivity necessitates carefully controlled protocols. The generation of the acid chloride from the corresponding Fmoc-Thr(Bzl)-OH is typically performed in situ or just prior to use with reagents like thionyl chloride or oxalyl chloride. The subsequent coupling reaction must be performed in a non-nucleophilic organic solvent (e.g., dichloromethane (B109758), DMF) and in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, collidine) to neutralize the HCl generated during the reaction. The primary challenge is to prevent racemization of the activated threonine residue, which is a significant risk with highly reactive intermediates.

Strategic Advantages in Complex Peptide Fragment Condensations

A key application of solution-phase synthesis is the convergent assembly of large peptides or small proteins through fragment condensation. This approach involves synthesizing several smaller, protected peptide fragments (often via SPPS) and then coupling them together in solution. This strategy avoids the cumulative yield losses and aggregation issues associated with the stepwise synthesis of very long sequences.

The C-terminal amino acid of one fragment must be activated to couple with the N-terminal amino group of another. Using this compound to incorporate the C-terminal threonine of a fragment offers a pathway to high activation. However, direct activation of a peptide fragment's C-terminus as an acid chloride carries a very high risk of epimerization. More commonly, the fragment is activated using less reactive methods (e.g., as an azide or with low-racemization additives like Oxyma Pure).

The strategic advantage of using a building block like this compound is more relevant in a mixed or hybrid approach. For instance, a di- or tri-peptide fragment could be efficiently synthesized in solution using the acid chloride method and then used as a single building block in a larger solid-phase or solution-phase synthesis, thereby incorporating a challenging sequence in a single, efficient step. Furthermore, the solubility of fragments can be enhanced by incorporating pseudoprolines, which can be easier to purify and handle in solution before the final condensation step. peptide.com

Incorporation of Threonine Derivatives into Advanced Peptide Constructs

Synthesis of Phosphorylated Peptides and Phosphothreonine Residues

Protein phosphorylation is a critical post-translational modification that regulates cellular processes. The chemical synthesis of phosphopeptides is essential for studying these signaling pathways. Incorporating a phosphothreonine (pThr) residue requires a specialized threonine derivative, as the unprotected phosphate (B84403) group is incompatible with standard Fmoc-SPPS conditions.

The standard building block for this purpose is Fmoc-Thr(PO(OBzl)OH)-OH . sigmaaldrich.comsigmaaldrich.com This reagent highlights several key strategic considerations in peptide chemistry:

Side-Chain Protection is Essential : The phosphate group is highly acidic and charged, which would interfere with coupling reactions.

Orthogonality is Key : The phosphate's protecting group must be stable to the piperidine used for Fmoc removal but labile to the final TFA cleavage cocktail. The benzyl (Bzl) group fulfills this requirement.

Avoiding β-Elimination : A fully protected phosphate triester on serine or threonine is unstable to piperidine, which can catalyze a β-elimination side reaction, destroying the amino acid residue. For this reason, a monobenzyl ester is used, leaving one acidic hydroxyl group on the phosphate. sigmaaldrich.commerckmillipore.com

Therefore, while this compound is used to incorporate the standard, non-phosphorylated amino acid, the synthesis of a phosphopeptide requires a switch to the specialized building block Fmoc-Thr(PO(OBzl)OH)-OH. The coupling of this derivative is often more sluggish than standard amino acids and typically requires potent activating agents like HBTU or HATU in the presence of excess DIPEA to ensure efficient reaction. sigmaaldrich.com The benzyl protecting group on the phosphate is then cleanly removed along with the Bzl group on a standard threonine side chain during the final TFA cleavage.

Recently, new derivatives have been developed to create "prodrug" versions of phosphopeptides, such as those using pivaloyloxymethyl (POM) protection on the phosphate group, to improve cell membrane permeability. nih.govresearchgate.net These advanced strategies further underscore the necessity of using highly specialized threonine derivatives in place of standard reagents like this compound to create complex, biologically active peptide constructs.

Chemo- and Regioselective Threonine Ligation Strategies

Beyond the linear assembly of amino acids via SPPS, the construction of large or complex proteins often requires the chemical ligation of smaller, unprotected peptide fragments. Serine/Threonine Ligation (STL) has emerged as a powerful and versatile tool for this purpose. nih.govnih.gov It is a thiol-independent ligation method that provides an alternative to the more common Native Chemical Ligation (NCL). nih.gov

The STL reaction occurs between two unprotected peptide fragments: one with a C-terminal salicylaldehyde (SAL) ester and another with an N-terminal threonine (or serine) residue. nih.govnih.gov The reaction is highly chemo- and regioselective, proceeding efficiently under mild conditions and tolerating the full range of natural amino acid side-chain functionalities. nih.gov

The mechanism proceeds through several key steps:

Imine Capture : The aldehyde of the SAL ester condenses with the N-terminal amine of the threonine residue to form an imine. nih.govnih.gov

Ring-Chain Tautomerization : The intermediate undergoes a 5-endo-trig cyclization. nih.gov

Acyl Transfer : A rapid O-to-N nih.gov acyl transfer occurs, forming a stable N,O-benzylidene acetal linkage. nih.gov

Acidolysis : The acetal is cleaved with a simple acid treatment to reveal the native Xaa-Thr peptide bond at the ligation site. nih.govnih.gov

The high natural abundance of threonine and serine residues (approximately 12.7% in proteins) provides numerous potential ligation sites, making STL a broadly applicable strategy. nih.gov The required peptide SAL-esters can be readily prepared from fragments obtained through standard Fmoc-SPPS. nih.gov

Applications in Protein Modification and Bioconjugation Chemistry

The unique capabilities of Serine/Threonine Ligation (STL) extend its utility far beyond the simple assembly of polypeptide chains, making it a valuable tool in protein modification and bioconjugation. STL enables the chemical synthesis of homogeneous proteins with site-specific, defined modifications that are often impossible to achieve using recombinant DNA expression systems. nih.gov This allows for the precise installation of unnatural amino acids, post-translational modifications, or fluorescent probes into a protein structure, providing powerful molecular tools for chemical biology research. nih.govnih.gov

As a robust method for forging peptide bonds between unprotected fragments, STL is highly suited for bioconjugation applications. It can be used to attach peptides to other molecules, such as polymers or surfaces, or to mediate the macrocyclization of peptides of various sizes. nih.gov The operational simplicity and the use of a natural threonine residue to mediate the ligation are key features that facilitate its broad application. nih.gov The chemoselectivity of the reaction is a significant advantage, as demonstrated by studies showing that the free amino group of an internal lysine residue does not interfere with the desired ligation at the N-terminal threonine. nih.gov This robust selectivity underscores its potential for creating complex, modified biomolecules with therapeutic and diagnostic importance. nih.gov

Mechanistic and Selectivity Studies of Fmoc O Benzyl L Threonyl Chloride Reactions

Detailed Reaction Mechanisms for Peptide Bond Formation with Acid Chlorides

The formation of a peptide bond using Fmoc-amino acid chlorides is a type of nucleophilic acyl substitution. libretexts.org The process begins with the activation of the carboxylic acid of the Fmoc-amino acid to an acid chloride. This is a highly reactive intermediate. In the context of SPPS, the free amine of the resin-bound peptide acts as the nucleophile.

The general mechanism can be outlined in the following steps:

Activation : The carboxylic acid of Fmoc-Thr(Bzl)-OH is converted to the highly reactive Fmoc-Thr(Bzl)-Cl.

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the N-terminal amino acid of the growing peptide chain (attached to the solid support) attacks the electrophilic carbonyl carbon of the this compound. luxembourg-bio.com

Tetrahedral Intermediate Formation : This attack results in the formation of a transient tetrahedral intermediate.

Chloride Ion Elimination : The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Proton Transfer : A base present in the reaction mixture abstracts a proton from the newly formed amide nitrogen, yielding the neutral peptide bond and completing the coupling step.

This direct acylation is typically rapid, which can be advantageous in driving difficult couplings to completion. chempep.com

Investigations into Racemization Control and Stereochemical Integrity

Maintaining the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis. The use of highly activated amino acid derivatives like acid chlorides can increase the risk of racemization. Racemization can occur through the formation of a 5(4H)-oxazolone (azlactone) intermediate. chempep.com

The mechanism for racemization involves the following:

Activation : The carboxyl group of the Fmoc-amino acid is activated.

Cyclization : The carbonyl oxygen of the Fmoc protecting group can attack the activated carboxyl group, leading to the formation of the oxazolone (B7731731).

Enolization : The proton at the α-carbon of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enol intermediate.

Reprotonation : Reprotonation of the enol can occur from either face, resulting in a mixture of L- and D-isomers, thus leading to racemization.

Several factors influence the extent of racemization during coupling with Fmoc-amino acid chlorides:

| Factor | Influence on Racemization | Prevention Strategies |

| Base | The presence and strength of the base can promote the abstraction of the α-proton, increasing racemization. chempep.com | Use of sterically hindered or weaker bases. chempep.com Avoiding large excesses of base. |

| Coupling Additives | Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization by forming less reactive active esters in situ, which are less prone to oxazolone formation. chempep.com | Incorporation of additives such as HOBt or its aza-analogue, HOAt. chempep.com |

| Amino Acid Residue | Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. nih.gov | Use of specific protecting groups on the side chain. For C-terminal cysteine, using 2-chlorotrityl resin can suppress racemization. nih.gov |

| Temperature | Higher temperatures can increase the rate of both coupling and racemization. | Performing couplings at controlled, lower temperatures. |

While Fmoc-amino acid chlorides are highly reactive, their use in the presence of additives like HOBt can significantly mitigate the risk of racemization, ensuring high stereochemical integrity of the final peptide. nih.gov

Analysis of On-Resin Side Reactions and Their Prevention in Fmoc SPPS

| Side Reaction | Description | Prevention Strategies |

| Diketopiperazine (DKP) Formation | An intramolecular cyclization reaction involving the N-terminal amino group of a dipeptide attached to the resin, leading to the cleavage of the dipeptide from the resin. This is particularly problematic with C-terminal proline or glycine (B1666218) residues. iris-biotech.desigmaaldrich.com | Use of sterically bulky resins like 2-chlorotrityl chloride resin. sigmaaldrich.com Introduction of the third amino acid as a pre-formed dipeptide. |

| Aspartimide Formation | The side-chain carboxyl group of an aspartic acid residue can undergo intramolecular cyclization with the adjacent backbone amide nitrogen, especially in the presence of a base. This can lead to racemization and the formation of β-aspartyl peptides. iris-biotech.de | Use of bulkier side-chain protecting groups for aspartic acid. iris-biotech.de |

| N-O Acyl Shift | In peptides containing serine or threonine, a migration of the peptide bond from the nitrogen to the side-chain oxygen can occur under acidic conditions, forming an ester linkage. iris-biotech.de | Careful control of cleavage conditions from the resin. |

| Guanidinylation | The free amino group of the peptide can be modified by certain coupling reagents, such as uronium/aminium salts, to form a guanidinium (B1211019) moiety. iris-biotech.de | Pre-activation of the amino acid before adding it to the resin. iris-biotech.de |

Pyroglutamate (B8496135) (pGlu) formation is a common side reaction that occurs at the N-terminus of peptides when the N-terminal residue is glutamine (Gln) or, to a lesser extent, glutamic acid (Glu). nih.govresearchgate.net This intramolecular cyclization involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (in the case of Gln) or γ-carboxyl group (in the case of Glu), leading to the formation of a five-membered lactam ring and the elimination of ammonia (B1221849) or water, respectively. nih.goveurekalert.org

The formation of pyroglutamate is spontaneous and can be accelerated by factors such as elevated temperature and pH. eurekalert.org While it is a well-known modification, it is not typically associated with threonine-containing sequences unless glutamine or glutamic acid is at the N-terminus. The conversion of an N-terminal glutamine to pyroglutamate can occur during the synthesis, purification, or storage of the peptide. eurekalert.org This modification is significant as it results in the loss of the N-terminal primary amine, which can affect the peptide's biological activity and purification profile.

Analytical Research Methodologies for Characterization and Monitoring

Spectroscopic Analysis Techniques for Reaction Progression and Product Purity

Spectroscopic methods are fundamental in the analysis of Fmoc-Thr(Bzl)-Cl, offering insights into its molecular structure and allowing for the real-time monitoring of reactions in which it participates.

UV Spectroscopy for Real-Time Fmoc Deprotection Monitoring

The fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits a strong chromophore, which is exploited for the real-time monitoring of its cleavage from the amino acid during solid-phase peptide synthesis (SPPS). The deprotection process, typically carried out using a piperidine (B6355638) solution, liberates the Fmoc group, which then forms a dibenzofulvene-piperidine adduct. This adduct has characteristic UV absorbance maxima, allowing for the quantitative assessment of the deprotection reaction's completion. mostwiedzy.pl

The progress of the deprotection can be followed spectrophotometrically by monitoring the increase in absorbance at specific wavelengths. The two primary wavelengths used for this purpose are approximately 289 nm and 301 nm. mostwiedzy.pl The molar extinction coefficients for the dibenzofulvene-piperidine adduct at these wavelengths have been determined, enabling the calculation of the amount of Fmoc group cleaved and, consequently, the loading of the amino acid onto the solid support. mostwiedzy.plnih.gov

Table 1: UV Spectroscopic Data for Fmoc Deprotection Monitoring

| Analyte | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Application |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | ~289 nm | ~6089 L mol⁻¹ cm⁻¹ | Quantitative monitoring of Fmoc deprotection |

| Dibenzofulvene-piperidine adduct | ~301 nm | ~8021 L mol⁻¹ cm⁻¹ | Quantitative monitoring of Fmoc deprotection |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the Fmoc, threonine, and benzyl (B1604629) protecting groups.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the Fmoc and benzyl groups are observed, typically in the range of 7.2 to 7.8 ppm. The protons of the threonine backbone, including the α-proton and β-proton, appear at distinct chemical shifts, and their coupling patterns provide stereochemical information. The methyl protons of the threonine side chain also give a characteristic signal.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Amino Acid Moieties

| Group | Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Fmoc | Aromatic CH | 7.20 - 7.80 | 120 - 145 |

| Fmoc | CH, CH₂ | 4.10 - 4.40 | 47 - 68 |

| Benzyl | Aromatic CH | 7.20 - 7.40 | 127 - 138 |

| Benzyl | CH₂ | ~4.50 | ~70 |

| Threonine | α-CH | ~4.20 | ~59 |

| Threonine | β-CH | ~4.00 | ~68 |

| Threonine | γ-CH₃ | ~1.20 | ~20 |

| Carboxyl | C=O | - | ~173 |

Note: These are approximate values and can vary based on the solvent and specific substitution of the amino acid.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric integrity, which is critical for the synthesis of biologically active peptides.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA). merckmillipore.comymcamerica.com

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 99%, is required for use in peptide synthesis to minimize the introduction of impurities into the final peptide. merckmillipore.com The retention time of Fmoc-Thr(Bzl)-OH will depend on the specific HPLC conditions, including the column, mobile phase composition, and gradient.

Table 3: Typical RP-HPLC Conditions for Fmoc-Amino Acid Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm |

| Expected Purity | ≥ 99.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of the enantiomeric purity of amino acids. For GC analysis, the amino acid must first be derivatized to increase its volatility. A common derivatization procedure involves the formation of N-trifluoroacetyl (TFA) isopropyl esters. nih.gov

The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with a chiral stationary phase like Chirasil-L-Val. The separated enantiomers are detected by mass spectrometry, which provides both quantification and structural confirmation. This method allows for the detection of very low levels of the undesired D-enantiomer, ensuring high enantiomeric excess (e.e.), typically greater than 99.8%, for the L-amino acid derivative used in peptide synthesis. nih.govresearchgate.net

Table 4: GC-MS Parameters for Enantiomeric Purity Analysis of Threonine

| Parameter | Condition |

|---|---|

| Derivatization | N-trifluoroacetyl (TFA) isopropyl ester |

| Column | Chiral capillary column (e.g., Chirasil-L-Val) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometry (Selected Ion Monitoring) |

| Expected Enantiomeric Excess | ≥ 99.8% L-enantiomer |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a critical tool for the molecular identification of this compound and for the characterization of potential impurities. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-protected amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov

The accurate mass of the molecular ion can be used to confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing structural information that confirms the identity of the amino acid and the protecting groups. The fragmentation pattern of Fmoc-protected peptides often involves the loss of the Fmoc group and subsequent fragmentation of the peptide backbone. nih.gov

Mass spectrometry is also highly sensitive for the detection and identification of impurities that may be present from the synthesis of this compound. Common impurities can include deletion or insertion products from side reactions. researchgate.netresearchgate.net By identifying the mass of these impurities, their structures can often be deduced, aiding in the optimization of the synthetic and purification processes. researchgate.net

Table 5: Mass Spectrometric Data for Fmoc-Thr(Bzl)-OH

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₂₅NO₅ |

| Molecular Weight | 431.48 g/mol |

| Monoisotopic Mass | 431.1733 g/mol |

| Expected [M+H]⁺ ion (m/z) | 432.1805 |

| Common Fragmentation Pathways | Loss of Fmoc group, cleavage of the amino acid side chain |

Future Research Directions and Emerging Applications

Innovations in Protecting Group Chemistry for Enhanced Synthesis Efficiency

The field of peptide synthesis is continuously evolving, with a strong focus on improving efficiency and yield. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) and Benzyl (B1604629) (Bzl) groups used in Fmoc-Thr(Bzl)-Cl are central to this effort. Future research is aimed at refining the orthogonality of protecting groups, which is crucial for preventing unwanted side reactions during synthesis. nih.govsbsgenetech.com Innovations may include the development of novel protecting groups that can be removed under even milder or more specific conditions, reducing the risk of damage to sensitive parts of a growing peptide chain. For this compound, this means ensuring the benzyl ether on the threonine side chain remains completely stable during the repeated basic conditions used for Fmoc removal, while also exploring alternative, complementary protecting groups for other amino acids in the sequence to streamline the synthesis of highly complex or modified peptides. peptide.com Research into new "Green Chemistry" approaches is also a focus, aiming to reduce the use of hazardous solvents and reagents in deprotection steps.

Development of Automated and High-Throughput Synthetic Platforms

The demand for synthetic peptides in drug discovery and biomedical research has spurred the development of sophisticated automated synthesis platforms. nih.gov These systems, which rely on technologies like Solid-Phase Peptide Synthesis (SPPS), enable the rapid and reliable production of peptides. beilstein-journals.orgresearchgate.net Building blocks like this compound are ideally suited for these automated processes. chemimpex.com Future advancements will likely focus on integrating microwave-assisted synthesis, which can significantly accelerate reaction times and improve coupling efficiency, especially for difficult sequences. researchgate.net High-throughput systems, capable of producing large libraries of peptides in parallel, are also becoming more advanced. nih.gov The consistent quality and reactivity of reagents like this compound are critical for the success of these platforms, which are used to screen for new drug candidates and to map protein-protein interactions.

Table 1: Comparison of Peptide Synthesis Technologies

| Feature | Conventional SPPS | Microwave-Assisted SPPS | High-Throughput Platforms |

|---|---|---|---|

| Speed | Slow (hours/cycle) | Fast (minutes/cycle) researchgate.net | Parallel processing of many peptides |

| Efficiency | Good, but can struggle with difficult sequences | High, reduces aggregation researchgate.net | Variable, optimized for quantity |

| Scale | Research to Production | Research to Pilot Scale | Primarily Research/Screening |

| Reagent Role | High-purity reagents like this compound are essential for stepwise synthesis. | Enhanced kinetics require highly reactive and stable building blocks. | Consistent reagent quality is critical for reproducibility across hundreds of syntheses. nih.gov |

Expansion of Fmoc-O-benzyl-L-threonyl chloride Utility in Complex Biomolecule Synthesis

The strategic importance of this compound and its parent amino acid, Fmoc-Thr(Bzl)-OH, extends beyond simple linear peptides. peptide.comsigmaaldrich.com One of the most significant emerging applications is in the synthesis of glycopeptides, which are proteins decorated with sugar chains. nih.gov Threonine is a common site for O-linked glycosylation, where a sugar molecule is attached to its side-chain hydroxyl group. thieme-connect.de

The synthesis strategy involves incorporating Fmoc-Thr(Bzl)-OH into a peptide chain. The benzyl group serves as a stable protecting group for the hydroxyl function during the peptide assembly. researchgate.net At a later stage, the benzyl group can be removed through hydrogenolysis, revealing the hydroxyl group for the attachment of a carbohydrate moiety. This orthogonal strategy, where different protecting groups (Fmoc, Bzl) are removed by different chemical methods, is fundamental to constructing these complex biomolecules. thieme-connect.deresearchgate.net This allows chemists to create homogeneous glycoproteins with defined sugar structures, which are invaluable for studying the biological roles of glycosylation in health and disease. nih.govyoungin.com

Strategic Contributions to Drug Discovery and Chemical Biology Research

The precise structure of a peptide determines its function. mdpi.com Fmoc-O-benzyl-L-threonyl chloride provides chemists with a tool to introduce a specific, protected amino acid at a defined position, which is a cornerstone of rational drug design and chemical biology. openaccessgovernment.orgnih.gov By creating systematic variations of a peptide's sequence—a process known as a structure-activity relationship (SAR) study—researchers can understand how each amino acid contributes to the peptide's biological activity. acs.org

The threonine residue itself can be critical for a peptide's structure and function, sometimes playing a key role in the recognition and binding to biological targets. nih.gov Using this compound allows for the incorporation of threonine while preventing its side chain from interfering in the synthesis. This enables the creation of peptide analogs to optimize potency, selectivity, and stability. In chemical biology, this building block is used to construct molecular probes designed to investigate complex biological systems, helping to unravel disease mechanisms and identify new therapeutic targets. openaccessgovernment.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.